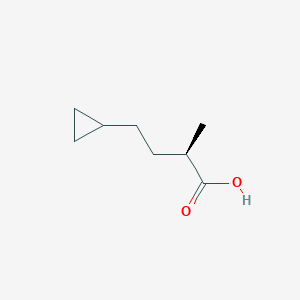

(2R)-4-Cyclopropyl-2-methylbutanoic acid

Descripción

(2R)-4-Cyclopropyl-2-methylbutanoic acid (CAS: 1523099-82-2) is a chiral carboxylic acid with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . The compound features a cyclopropyl substituent at the fourth carbon and a methyl group at the second carbon in the (R)-configuration.

The cyclopropyl group’s ring strain (≈27 kcal/mol) and lipophilicity (logP ≈1.8) may influence solubility and bioavailability compared to non-cyclic analogs .

Propiedades

IUPAC Name |

(2R)-4-cyclopropyl-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(8(9)10)2-3-7-4-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCRROGJBGWHCF-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-Cyclopropyl-2-methylbutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 2-methylbutanoic acid, using a cyclopropylating agent like diazomethane. The reaction typically requires a catalyst, such as rhodium or copper, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropyl group.

Industrial Production Methods

In an industrial setting, the production of (2R)-4-Cyclopropyl-2-methylbutanoic acid may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction by-products.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-4-Cyclopropyl-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The cyclopropyl group can undergo substitution reactions, where nucleophiles replace hydrogen atoms on the cyclopropyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropyl derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry :

- Aggrecanase Inhibition : The compound has been researched for its ability to inhibit aggrecanases, specifically ADAMTS-4 and ADAMTS-5, which are implicated in the degradation of aggrecan in cartilage. This inhibition is particularly relevant for treating osteoarthritis and other joint diseases where cartilage erosion occurs .

- Pharmaceutical Intermediate : It is being investigated as a pharmaceutical intermediate in the synthesis of drugs aimed at treating inflammatory conditions and arthritis .

-

Organic Synthesis :

- Building Block : (2R)-4-Cyclopropyl-2-methylbutanoic acid is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to develop novel compounds with potential therapeutic effects.

-

Biological Studies :

- Enzyme Interaction Studies : Research indicates that the compound may interact with specific enzymes or receptors, influencing various biological processes. This makes it a candidate for further studies on its biological activity.

Case Study 1: Inhibition of Cartilage Erosion

A study detailed the effectiveness of (2R)-4-Cyclopropyl-2-methylbutanoic acid in inhibiting the activity of aggrecanases. The findings suggest that compounds with this structure could significantly reduce cartilage degradation in osteoarthritis patients. The study emphasized the importance of further clinical trials to establish dosage and efficacy in human subjects .

Case Study 2: Organic Synthesis Applications

Research highlighted the use of (2R)-4-Cyclopropyl-2-methylbutanoic acid as a versatile building block in synthesizing various pharmacologically active compounds. The compound's unique cyclopropyl group was shown to enhance binding affinity to certain biological targets, making it valuable in drug development efforts aimed at treating metabolic disorders and inflammation-related diseases .

Mecanismo De Acción

The mechanism by which (2R)-4-Cyclopropyl-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting its overall activity.

Comparación Con Compuestos Similares

Structural Analogs

Key structural analogs include:

(2S)-4-Cyclopropyl-2-methylbutanoic acid (enantiomer).

4-Cyclopropyl-2-ethylbutanoic acid (ethyl substituent instead of methyl).

(2R)-Aziridine-2-carboxylic acid derivatives (e.g., dipeptides with strained aziridine rings) .

Physicochemical Properties

Actividad Biológica

(2R)-4-Cyclopropyl-2-methylbutanoic acid is a cyclopropane-containing compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 142.19 g/mol

- Structure : The compound features a cyclopropyl group attached to a branched butanoic acid structure, which is significant for its interaction with biological targets.

The biological activity of (2R)-4-cyclopropyl-2-methylbutanoic acid may involve several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signal transduction pathways.

- Anti-inflammatory Effects : Some studies suggest that it exhibits anti-inflammatory properties by modulating nitric oxide production in macrophages, which is critical in inflammatory responses.

1. Anti-inflammatory Activity

Research indicates that compounds similar to (2R)-4-cyclopropyl-2-methylbutanoic acid exhibit significant anti-inflammatory effects. For instance, studies on cyclopropane fatty acids (CFAs) have demonstrated their ability to reduce nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases .

| Compound | Inhibition Rate (%) | Cytotoxicity |

|---|---|---|

| (−)-Majusculoic acid | 33.68% | None detected |

| Methyl majusculoate | 35.75% | None detected |

| Ethyl-(1R,2R)-2-cyclopropane-1-carboxylic acid | 43.01% | None detected |

2. Antiviral Activity

The structural characteristics of (2R)-4-cyclopropyl-2-methylbutanoic acid make it a candidate for antiviral research. Similar compounds have shown activity against Hepatitis C Virus (HCV) by inhibiting NS3/4A protease, which is essential for viral replication . The potential for cyclopropane derivatives to serve as antiviral agents is an area of ongoing research.

Case Study 1: Anti-inflammatory Properties

In a study assessing the anti-inflammatory effects of various CFAs, (−)-Majusculoic acid and its analogs were tested for their ability to inhibit nitric oxide production in macrophages. The results indicated that these compounds could significantly reduce inflammation without exhibiting cytotoxic effects .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral properties of cyclopropane derivatives revealed promising results against HCV. The research highlighted the importance of structural modifications in enhancing the potency of these compounds against viral targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure (2R)-4-cyclopropyl-2-methylbutanoic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via stereocontrolled Michael addition or Friedel-Crafts acylation. For example, Friedel-Crafts reactions using chiral catalysts (e.g., Lewis acids) can introduce cyclopropane groups with high stereochemical fidelity. Post-synthetic oxidation or hydrolysis steps (e.g., Jones reagent for controlled oxidation) may refine stereochemistry . Ensure chiral HPLC or polarimetry validates enantiopurity, as synthetic routes often yield R/S mixtures requiring resolution .

Q. Which analytical techniques are optimal for characterizing structural and stereochemical integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C/DEPT-135) to confirm cyclopropane ring geometry and methyl group positioning.

- Chiral HPLC with reference standards (e.g., 4-cyclohexylbutanoic acid analogs) to verify enantiopurity .

- High-resolution mass spectrometry (HRMS) to resolve molecular ion peaks and fragmentation patterns.

Cross-validate results to mitigate artifacts from residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing enantiopure derivatives under varying reaction conditions?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to suppress racemization. For example, low-temperature conditions during cyclopropanation reduce thermal scrambling. Kinetic resolution using immobilized enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) can enhance enantiomeric excess (ee) . Monitor intermediates via in-situ IR or Raman spectroscopy to track stereochemical drift .

Q. What experimental design limitations arise in stability studies of (2R)-4-cyclopropyl-2-methylbutanoic acid under ambient conditions?

- Methodological Answer : Organic degradation (e.g., oxidation, hydrolysis) can skew results. Mitigate by:

- Temperature control : Store samples at –20°C under inert gas (N₂/Ar) to slow degradation.

- Real-time monitoring : Use hyphenated techniques like LC-MS/MS to track decomposition products.

- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents to inhibit metal-catalyzed reactions .

Q. How to resolve contradictions between NMR and mass spectrometry data in structural elucidation?

- Methodological Answer : Discrepancies often arise from:

- Dynamic stereoisomerism : Variable-temperature NMR can detect conformational exchange broadening signals.

- Ionization artifacts in MS : Electrospray ionization (ESI) may promote adduct formation; compare with MALDI-TOF data.

- Impurity interference : Purify samples via preparative HPLC and re-analyze with 2D NMR (e.g., COSY, NOESY) to confirm spatial correlations .

Q. What strategies improve reactivity predictions of (2R)-4-cyclopropyl-2-methylbutanoic acid in nucleophilic or electrophilic environments?

- Methodological Answer : Computational modeling (DFT, MD simulations) predicts steric/electronic effects of the cyclopropane and methyl groups. Experimentally, probe reactivity via:

- Competitive kinetic studies : Compare reaction rates with non-cyclopropylated analogs.

- Isotopic labeling : Use ²H or ¹³C isotopes to trace regioselectivity in substitution or addition reactions.

Correlate results with Hammett parameters or frontier molecular orbital (FMO) theory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.